2-Hydroxy-N-octadecyl-propanamide
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Overview
Description
2-Hydroxy-N-octadecyl-propanamide is an organic compound with the molecular formula C21H43NO2 and a molecular weight of 341.57 g/mol . It is a long-chain fatty acid derivative, specifically a hydroxylated amide, which finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-octadecyl-propanamide typically involves the reaction of octadecylamine with glycidol under controlled conditions. The reaction proceeds as follows:
Reactants: Octadecylamine and glycidol.
Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen gas, at elevated temperatures (around 80-100°C).
Catalysts: Acid or base catalysts can be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-octadecyl-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of octadecanoic acid derivatives.
Reduction: Formation of octadecylamine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxy-N-octadecyl-propanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-octadecyl-propanamide involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropionamide: A shorter-chain analog with similar hydroxyl and amide functionalities.
N-Octadecylpropanamide: Lacks the hydroxyl group, making it less hydrophilic.
Uniqueness
2-Hydroxy-N-octadecyl-propanamide is unique due to its long alkyl chain combined with both hydroxyl and amide groups. This combination imparts amphiphilic properties, making it suitable for applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
6280-27-9 |
---|---|
Molecular Formula |
C21H43NO2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-hydroxy-N-octadecylpropanamide |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-21(24)20(2)23/h20,23H,3-19H2,1-2H3,(H,22,24) |
InChI Key |
IQMRMAPGRQYCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C)O |
Origin of Product |
United States |
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